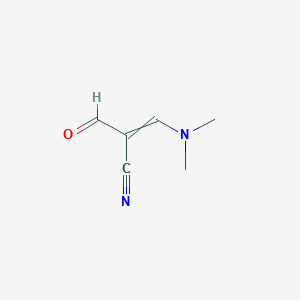
2-Cyano-3-dimethylaminoacrolein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-dimethylaminoacrolein is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Pharmaceutical Intermediates
2-Cyano-3-dimethylaminoacrolein serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been employed in the preparation of 4-amino-2-methylpyrimidine-5-carboxamide, a valuable intermediate for synthesizing thiamine (vitamin B1) and other biologically active molecules .
Anti-inflammatory Agents
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For example, compounds synthesized from this precursor have shown promising results in reducing inflammation in animal models, highlighting its potential for developing new anti-inflammatory drugs .
Organic Synthesis
Building Block for Heterocycles
This compound is utilized as a building block in the synthesis of heterocyclic compounds. The presence of both cyano and dimethylamino groups allows for diverse reactions, enabling the formation of complex molecular architectures that are essential in drug development and other chemical applications .
Synthesis of Conjugated Compounds
this compound has been involved in the synthesis of conjugated ω-dimethylaminocarbonyl compounds, which are important for creating azomethine fragments used in various chemical reactions . This highlights its utility in expanding the toolbox available to synthetic chemists.
Case Studies
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-formylprop-2-enenitrile |
InChI |
InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3 |
Clé InChI |
RRUXUDNMISMLAO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C=O)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













